molecular formula C23H20ClN5O B1391419 (R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide CAS No. 1202159-38-3

(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide

Katalognummer: B1391419
CAS-Nummer: 1202159-38-3
Molekulargewicht: 417.9 g/mol
InChI-Schlüssel: ZZKDYPMSWYPANZ-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-(2-Chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide is a synthetic small-molecule inhibitor targeting bacterial fatty acid biosynthesis. Its molecular formula is C₂₃H₂₀ClN₅O, and it is structurally characterized by:

  • A central imidazo[4,5-b]pyridine core, a heterocyclic scaffold associated with diverse bioactivities.
  • A 2,3-dihydro-1H-inden-1-yl substituent at position 1, contributing to lipophilicity and target binding.
  • A 2-chlorobenzylamino group at position 2, which modulates enzyme affinity and selectivity.

This compound (referred to as moiramide B in some contexts) inhibits malonyl-CoA:acyl carrier protein (ACP) transacylase (FabD), a critical enzyme in the bacterial FAS-II pathway. It exhibits potent antibacterial activity against Escherichia coli with an IC₅₀ of 0.125 μM . Its mechanism involves disrupting malonyl transfer to ACP, thereby impairing fatty acid elongation and membrane synthesis in Gram-negative bacteria.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide typically involves multiple steps:

    Formation of the Imidazo[4,5-b]pyridine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[4,5-b]pyridine ring.

    Introduction of the Dihydroindenyl Group: The dihydroindenyl moiety can be introduced via a Friedel-Crafts alkylation reaction, where an indene derivative reacts with an appropriate electrophile.

    Attachment of the Chlorobenzylamino Group: This step involves the nucleophilic substitution of a chlorobenzylamine onto the imidazo[4,5-b]pyridine core, typically under basic conditions to facilitate the reaction.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing large-scale purification techniques like industrial chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroindenyl group, leading to the formation of indene derivatives.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine ring or the chlorobenzylamino group, potentially leading to the formation of amine or hydrocarbon derivatives.

    Substitution: The chlorobenzylamino group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles for Substitution: Sodium azide (NaN₃), thiols (R-SH).

Major Products

    Oxidation: Indene derivatives.

    Reduction: Amine derivatives.

    Substitution: Azide or thiol-substituted products.

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The compound has been investigated for its potential as a therapeutic agent. Its structure suggests that it may interact with various biological targets, making it relevant for drug discovery efforts aimed at treating diseases such as cancer and neurological disorders.

  • Anticancer Activity : Preliminary studies indicate that compounds similar to (R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide exhibit cytotoxic effects against different cancer cell lines. Researchers are exploring its mechanism of action to understand how it induces apoptosis in malignant cells.
  • Neuroprotective Effects : There is ongoing research into the neuroprotective properties of this compound. It may have implications in the treatment of neurodegenerative diseases by modulating pathways involved in neuronal survival and inflammation.

Medicinal Chemistry

The compound serves as an important scaffold in medicinal chemistry. Its imidazo[4,5-b]pyridine core is known for diverse biological activities, making it a versatile building block for synthesizing new derivatives with enhanced efficacy and selectivity.

Biochemical Assays

This compound is used in various biochemical assays to evaluate its interactions with proteins and enzymes. These studies help elucidate its pharmacodynamics and pharmacokinetics.

Case Study 1: Anticancer Activity Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of the compound and tested their cytotoxic effects on breast cancer cell lines. The results demonstrated that certain modifications to the side chains significantly enhanced the anticancer activity compared to the parent compound.

Case Study 2: Neuroprotection Mechanism Investigation

Another research group investigated the neuroprotective effects of this compound in animal models of Alzheimer's disease. They found that treatment with this compound resulted in reduced markers of neuroinflammation and improved cognitive function.

Wirkmechanismus

The mechanism of action of ®-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Key Structural and Functional Analogues

The compound is part of a broader class of imidazo[4,5-b]pyridine derivatives with variations in substituents that influence potency, selectivity, and target specificity. Below is a comparative analysis based on available

Table 1: Comparison of Key Inhibitors Targeting Bacterial FAS-II Enzymes

Compound Name Structure Target Enzyme Organism IC₅₀ (μM) Key Structural Differences
(R)-2-(2-Chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide Imidazo[4,5-b]pyridine core with 2-chlorobenzylamino and dihydroindenyl groups FabD (AccC) E. coli 0.125 Contains 2-chlorobenzylamino group
1-(2,3-Dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide Imidazo[4,5-b]pyridine core with dihydroindenyl group but no 2-chlorobenzylamino substituent FabD (AccC) E. coli 0.02 Lacks 2-chlorobenzylamino group; simpler side chain
Unnamed AccADS inhibitor Not specified AccADS S. aureus 0.096 Target enzyme differs (AccADS vs. FabD); structural details unavailable

Key Observations :

Impact of the 2-Chlorobenzylamino Group: The presence of the 2-chlorobenzylamino group in the primary compound reduces potency against E. coli FabD (IC₅₀ = 0.125 μM) compared to the analogue lacking this group (IC₅₀ = 0.02 μM) . This suggests that steric or electronic effects from the chlorobenzyl substituent may hinder optimal enzyme binding. However, the chlorobenzyl group could enhance selectivity for Gram-negative bacteria (e.g., E. coli) over Gram-positive pathogens (e.g., S. aureus), as evidenced by the absence of activity data for the primary compound against AccADS in S. aureus.

Role of the Imidazo[4,5-b]pyridine Core :

  • Both compounds retain the imidazo[4,5-b]pyridine scaffold, which is critical for interacting with the FabD active site. Modifications to this core (e.g., halogenation or methylation) in other derivatives have been shown to alter antibacterial spectra and metabolic stability .

Target Enzyme Specificity :

  • The unnamed AccADS inhibitor (IC₅₀ = 0.096 μM) highlights the importance of enzyme-specific targeting. AccADS, a carboxyltransferase in S. aureus, has a distinct active site architecture compared to FabD, necessitating tailored substituents for inhibition .

Broader Context: Imidazo[4,5-b]pyridine Derivatives in Drug Discovery

Imidazo[4,5-b]pyridine is a privileged scaffold in medicinal chemistry. Examples include:

  • 3-(1H-Imidazo[4,5-b]pyridin-2-ylamino)propanal: A precursor in synthesizing derivatives with antiviral and anticancer activities .
  • 5-Fluoro-imidazo[4,5-b]pyridine : Fluorination at position 5 enhances metabolic stability and blood-brain barrier penetration in neuroactive compounds .

While these analogues share the core structure with the primary compound, their substituents dictate divergent biological roles, underscoring the versatility of this scaffold.

Biologische Aktivität

(R)-2-(2-Chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide, a compound with the CAS number 1202159-38-3, belongs to the imidazopyridine class known for diverse biological activities. This article reviews its pharmacological potential, focusing on its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR) based on recent studies.

  • Molecular Formula : C23H20ClN5O
  • Molecular Weight : 417.89 g/mol
  • Purity : Greater than 98% .

Imidazo[4,5-b]pyridine derivatives exhibit various mechanisms of action that contribute to their biological activity:

  • GABA Receptor Modulation : Many imidazopyridines act as positive allosteric modulators of GABAA receptors, enhancing inhibitory neurotransmission and demonstrating potential in treating anxiety and seizure disorders .
  • Kinase Inhibition : These compounds have shown significant inhibitory effects on various kinases, including Aurora kinases and cyclin-dependent kinases (CDKs), which are critical in cancer cell proliferation .
  • Anti-inflammatory Effects : Certain derivatives exhibit anti-inflammatory properties by inhibiting pathways involving NF-kB and other inflammatory mediators .

Antitumor Activity

Recent studies have highlighted the antitumor efficacy of this compound. It has demonstrated potent inhibition against various cancer cell lines through:

  • Inhibition of CDK2 and Aurora B Kinases : The compound showed IC50 values in the low nanomolar range (0.004–0.046 µM), indicating strong selectivity towards these targets .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Inhibition of iNOS : It has been reported to selectively inhibit inducible nitric oxide synthase (iNOS) with a pIC50 value of 7.09 . This suggests its potential in treating conditions associated with chronic inflammation.

Other Pharmacological Activities

Imidazopyridine derivatives have been explored for additional therapeutic effects:

  • Antimicrobial Activity : They have shown promise against various bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .
  • Antioxidant Properties : Some derivatives possess significant antioxidant activity, contributing to their therapeutic profile in oxidative stress-related diseases .

Structure-Activity Relationships (SAR)

The biological activity of imidazopyridines is significantly influenced by their structural modifications. Key observations include:

  • Substituents at the C6 position of the imidazopyridine ring can enhance potency against specific targets.
  • The presence of halogen atoms (like chlorine) often increases lipophilicity and receptor binding affinity .

Case Studies

A review of literature reveals several case studies demonstrating the efficacy of imidazopyridines in clinical settings:

  • Breast Cancer Treatment : A study indicated that derivatives with imidazo[4,5-b]pyridine scaffolds improved sensitivity to chemotherapy agents by acting as PARP inhibitors .
  • Neuroprotection : Research has shown that certain imidazopyridines can protect neuronal cells from oxidative damage, highlighting their potential in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for synthesizing (R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide?

  • Methodological Answer : The compound can be synthesized via multi-step condensation and cyclization reactions. For example, a thiazole or imidazole intermediate (e.g., 2-aminothiazol-4(5H)-one) may react with a formyl-substituted indole or pyridine derivative under reflux in acetic acid with sodium acetate as a catalyst. Critical steps include controlling stoichiometry (1.0–1.1 equiv of reactants) and reaction duration (3–5 hours) to optimize yield .

Q. Which spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the stereochemistry at the (R)-configured chiral center. Infrared (IR) spectroscopy identifies functional groups like the carboxamide and imidazo-pyridine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration if crystalline derivatives are obtainable .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% relative humidity) over 1–3 months, with periodic HPLC analysis to monitor degradation products. Lyophilization or inert-atmosphere storage is recommended for hygroscopic intermediates. Stability-indicating assays should validate method specificity for the parent compound .

Advanced Research Questions

Q. What strategies improve enantiomeric purity during synthesis of the (R)-configured chiral center?

  • Methodological Answer : Use chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed couplings) to enhance stereoselectivity. Dynamic kinetic resolution (DKR) with enzymes like lipases may reduce racemization. Chiral HPLC or capillary electrophoresis with cyclodextrin-based phases can separate enantiomers for purity assessment .

Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) into target protein active sites (e.g., kinase domains) identifies critical binding interactions. Density Functional Theory (DFT) calculations optimize the molecule’s electronic properties, while molecular dynamics simulations (100+ ns) assess conformational stability in biological environments .

Q. What experimental designs resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer : Employ embedded experimental designs combining quantitative in vitro assays (e.g., IC₅₀ determinations) with qualitative pharmacokinetic studies (e.g., bioavailability in rodent models). Use multivariate analysis to correlate physicochemical properties (logP, solubility) with in vivo outcomes, adjusting formulations (e.g., nanoemulsions) to address bioavailability limitations .

Q. How do researchers validate target engagement in complex biological systems?

  • Methodological Answer : Cellular thermal shift assays (CETSA) confirm direct binding to the target protein in lysates. CRISPR/Cas9-mediated gene knockout or siRNA silencing in cell lines validates functional dependency. Isotope-labeled analogs (e.g., ¹⁴C or ³H) track tissue distribution via autoradiography .

Q. Data Analysis and Theoretical Frameworks

Q. Which statistical methods are optimal for analyzing dose-response relationships in preclinical studies?

  • Methodological Answer : Non-linear regression models (e.g., four-parameter logistic curves) fit dose-response data using tools like GraphPad Prism. Bootstrap resampling (1,000+ iterations) estimates confidence intervals for EC₅₀/IC₅₀ values. Bayesian hierarchical models account for inter-experiment variability in multi-site studies .

Q. How can researchers align SAR studies with a conceptual framework for kinase inhibition?

  • Methodological Answer : Map structural features (e.g., chlorobenzylamino groups) to conserved kinase hinge-binding motifs. Use structural alert databases (e.g., ChEMBL) to predict off-target effects. Validate hypotheses via competitive binding assays against a kinase panel (e.g., Eurofins DiscoverX) .

Q. What protocols mitigate batch-to-batch variability in biological activity assays?

  • Methodological Answer : Standardize cell passage numbers (<20 for immortalized lines) and serum lots. Include internal controls (e.g., reference inhibitors) in each assay plate. Use Design of Experiments (DoE) to optimize reagent concentrations and minimize noise .

Eigenschaften

IUPAC Name

2-[(2-chlorophenyl)methylamino]-1-[(1R)-2,3-dihydro-1H-inden-1-yl]imidazo[4,5-b]pyridine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O/c24-17-8-4-2-6-15(17)13-26-23-28-22-20(12-10-18(27-22)21(25)30)29(23)19-11-9-14-5-1-3-7-16(14)19/h1-8,10,12,19H,9,11,13H2,(H2,25,30)(H,26,27,28)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKDYPMSWYPANZ-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1N3C4=C(N=C(C=C4)C(=O)N)N=C3NCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2[C@@H]1N3C4=C(N=C(C=C4)C(=O)N)N=C3NCC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide
(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.